molecular formula C13H12N2O3 B6413721 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid CAS No. 1261972-93-3

6-Amino-3-(3-hydroxymethylphenyl)picolinic acid

Cat. No.: B6413721
CAS No.: 1261972-93-3
M. Wt: 244.25 g/mol
InChI Key: NFBUQUWFMQOWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(3-hydroxymethylphenyl)picolinic acid is a complex organic compound that belongs to the class of picolinic acids. Picolinic acids are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This particular compound features an amino group at the 6th position and a hydroxymethylphenyl group at the 3rd position on the picolinic acid backbone, making it a unique molecule with potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-hydroxymethylbenzaldehyde.

    Condensation Reaction: The 3-hydroxymethylbenzaldehyde undergoes a condensation reaction with 2-cyanopyridine in the presence of a base such as sodium hydroxide to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(3-hydroxymethylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic conditions.

Major Products

    Oxidation: 6-Carboxy-3-(3-hydroxymethylphenyl)picolinic acid.

    Reduction: 6-Amino-3-(3-aminomethylphenyl)picolinic acid.

    Substitution: Depending on the nucleophile used, various substituted picolinic acids can be formed.

Scientific Research Applications

6-Amino-3-(3-hydroxymethylphenyl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. In agricultural applications, it may act as an inhibitor of specific plant enzymes, leading to herbicidal activity .

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: A simpler analog without the amino and hydroxymethylphenyl groups.

    6-Amino-2-picolinic Acid: Similar structure but lacks the hydroxymethylphenyl group.

    3-Hydroxymethylpicolinic Acid: Similar structure but lacks the amino group.

Properties

IUPAC Name

6-amino-3-[3-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c14-11-5-4-10(12(15-11)13(17)18)9-3-1-2-8(6-9)7-16/h1-6,16H,7H2,(H2,14,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBUQUWFMQOWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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